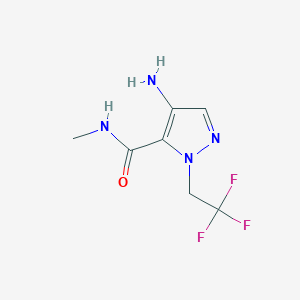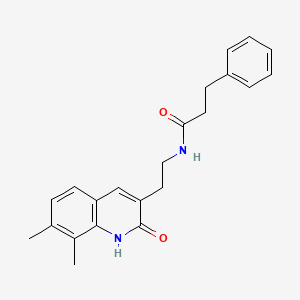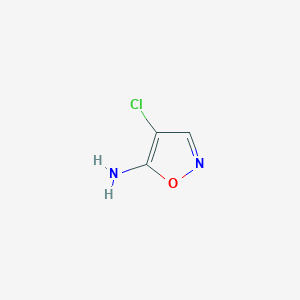
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is also known as A-769662 and has been widely studied for its role as an activator of the AMP-activated protein kinase (AMPK) pathway.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, A-769662 has been shown to induce cancer cell death by activating the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. In metabolic disorders such as diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegenerative diseases such as Alzheimer's and Parkinson's, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Wirkmechanismus
The mechanism of action of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the activation of the AMPK pathway, which is a key regulator of cellular energy homeostasis. AMPK is activated when cellular energy levels are low, and it promotes energy production by stimulating glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that enhance its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide are diverse and depend on the specific cell type and tissue. In cancer cells, A-769662 induces cell death by activating the AMPK pathway, which leads to a decrease in ATP levels and an increase in reactive oxygen species (ROS) production. In skeletal muscle cells, A-769662 improves glucose uptake and insulin sensitivity by activating the AMPK pathway, which promotes glucose transporters to translocate to the plasma membrane. In neurons, A-769662 protects against oxidative stress and improves cognitive function by activating the AMPK pathway, which enhances mitochondrial biogenesis and reduces ROS production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the AMPK pathway, which allows for precise modulation of cellular energy homeostasis. Another advantage is its high potency, which allows for lower concentrations to be used in experiments. However, one limitation of using A-769662 is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death.
Zukünftige Richtungen
There are several future directions for the research of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One direction is to investigate its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to explore its role in neuroprotection and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, the development of more potent and specific AMPK activators could lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of 4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-hydrazinobenzoic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound. The overall yield of this synthesis method is around 30-40%, and the purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
4-amino-N-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-12-6(15)5-4(11)2-13-14(5)3-7(8,9)10/h2H,3,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTUOJPIXQTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2972838.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)
![5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972841.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)

![8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione](/img/structure/B2972850.png)


![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

